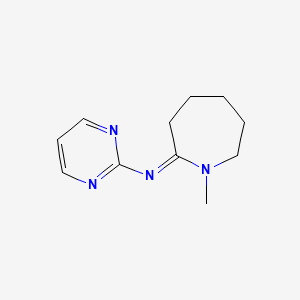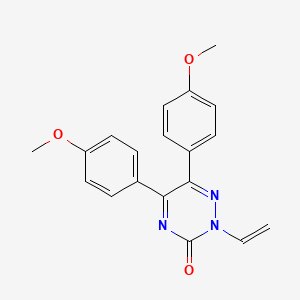
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- is a complex organic compound characterized by its triazine ring structure and the presence of methoxyphenyl and ethenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate, which then undergoes cyclization with a nitrile to form the triazine ring. The ethenyl group can be introduced through a subsequent reaction, such as a Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or other strong bases.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring and methoxyphenyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-hydroxyphenyl)-2-ethenyl-: Similar structure but with hydroxy groups instead of methoxy groups.
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-propyl-: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-ethenyl- is unique due to the combination of its triazine ring, methoxyphenyl groups, and ethenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
102429-72-1 |
|---|---|
Molekularformel |
C19H17N3O3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-ethenyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C19H17N3O3/c1-4-22-19(23)20-17(13-5-9-15(24-2)10-6-13)18(21-22)14-7-11-16(25-3)12-8-14/h4-12H,1H2,2-3H3 |
InChI-Schlüssel |
RXHRBFVSUNBBRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)
![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid](/img/structure/B12719275.png)
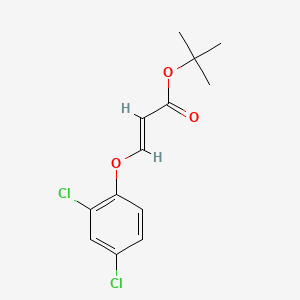
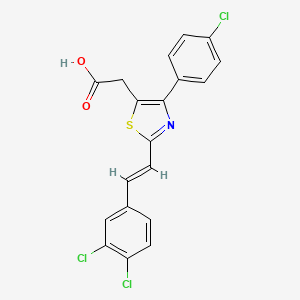
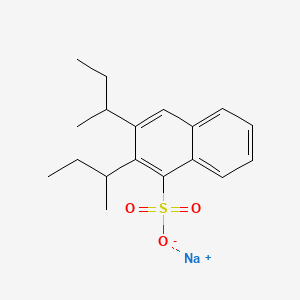
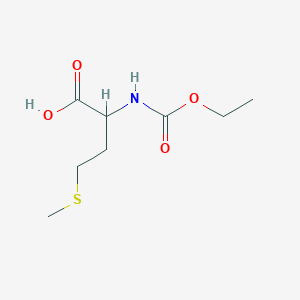
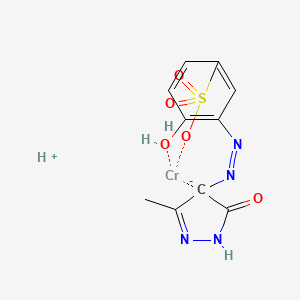


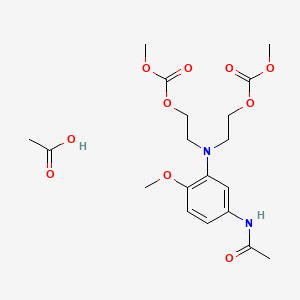

![(2S,5R,6S)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12719339.png)
